molecular formula C11H13BrO3S B1375037 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane CAS No. 1204129-90-7

3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane

Cat. No.: B1375037
CAS No.: 1204129-90-7
M. Wt: 305.19 g/mol
InChI Key: NPBWTHSQRPGENG-UHFFFAOYSA-N
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Description

3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane is a chemical compound characterized by the presence of a bromophenyl group, a sulfonyl group, and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane typically involves the reaction of 4-bromobenzene sulfonyl chloride with 3-methyl-3-hydroxyoxetane under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonyl ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The oxetane ring can be reduced to form corresponding alcohols or ethers.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or ethers.

Scientific Research Applications

3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors or enzymes, while the sulfonyl group can form strong hydrogen bonds with target molecules. The oxetane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzene sulfonyl chloride
  • 3-Methyl-3-hydroxyoxetane
  • 4-Bromophenyl sulfone

Uniqueness

3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonylmethyl]-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-11(6-15-7-11)8-16(13,14)10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBWTHSQRPGENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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